4-[2-(Benzyloxy)phenyl]-1,3-thiazole
Description
Significance of Thiazole (B1198619) Scaffolds in Advanced Chemical Research
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. jpionline.orgnih.gov This structural motif is present in a wide array of biologically active compounds, including naturally occurring substances and synthetic drugs. nih.gov The utility of the thiazole core stems from its unique electronic properties, its ability to participate in hydrogen bonding, and its relative stability. researchgate.net
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net The presence of the thiazole ring can influence a molecule's polarity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a widely utilized and versatile method for constructing this important heterocyclic system. jpionline.orgnih.gov
Contextualizing 4-[2-(Benzyloxy)phenyl]-1,3-thiazole within Contemporary Heterocyclic Chemistry
Within the vast landscape of heterocyclic chemistry, this compound represents a specific exploration of how substitutions on the thiazole ring can influence its properties and potential applications. The placement of the 2-(benzyloxy)phenyl group at the 4-position of the thiazole ring introduces significant steric and electronic features. The benzyloxy group serves as a common protecting group for phenols, suggesting that this compound could be an intermediate in the synthesis of more complex phenolic thiazole derivatives.
The synthesis of such a molecule would likely proceed through the well-established Hantzsch thiazole synthesis. jpionline.orgnih.gov This would involve the reaction of 2-bromo-1-(2-(benzyloxy)phenyl)ethanone with a source of thioformamide. The preparation of the α-bromoketone precursor itself involves the O-benzylation of 2-hydroxyacetophenone (B1195853) followed by a selective α-bromination of the resulting 2-(benzyloxy)acetophenone.
Overview of Current Academic Research Trajectories for Novel Thiazole Derivatives
Current academic research into novel thiazole derivatives is vibrant and multifaceted. A significant portion of this research is focused on the discovery of new therapeutic agents. researchgate.net Scientists are actively designing and synthesizing new thiazole-containing molecules to target a wide range of diseases. This often involves the creation of hybrid molecules where the thiazole scaffold is combined with other pharmacologically active moieties to enhance efficacy or target multiple biological pathways.
Another major research trajectory is the development of new synthetic methodologies for the preparation and functionalization of the thiazole ring. While the Hantzsch synthesis is a workhorse in this area, researchers are continuously seeking more efficient, environmentally friendly, and versatile methods. nih.gov This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions to streamline the production of diverse thiazole libraries. Furthermore, the application of thiazole derivatives in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts, is a growing area of investigation.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H13NOS |
| Molecular Weight | 267.35 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-14(16)15-11-19-12-17-15/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHTBWIJQLEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 2 Benzyloxy Phenyl 1,3 Thiazole
Historical Evolution of 1,3-Thiazole Ring Synthesis Approaches
The synthesis of the 1,3-thiazole ring, a cornerstone of heterocyclic chemistry, has a rich history dating back to the late 19th century. The development of synthetic routes to this important scaffold has been driven by the discovery of thiazole-containing compounds in nature and their wide-ranging applications in pharmaceuticals and materials science.
One of the earliest and most well-known methods is the Hantzsch thiazole (B1198619) synthesis , first reported by Arthur Hantzsch in 1887. wikipedia.org This classical method involves the condensation reaction between an α-haloketone and a thioamide to form the thiazole ring. wikipedia.org The versatility and simplicity of the Hantzsch synthesis have made it a widely adopted method for the preparation of a diverse range of thiazole derivatives.
Another foundational method is the Robinson-Gabriel synthesis , which involves the cyclization of α-acylamino ketones. This approach has been particularly useful for the synthesis of 2,5-disubstituted thiazoles. The Cook-Heilbron synthesis provides a route to 5-amino-1,3-thiazoles through the reaction of an α-aminonitrile with carbon disulfide or a related reagent. These early methods laid the groundwork for the development of more advanced and specialized synthetic strategies in the decades that followed.
Advanced Synthetic Routes to 4-[2-(Benzyloxy)phenyl]-1,3-thiazole
The synthesis of specifically substituted thiazoles such as this compound requires more refined and strategic approaches. Modern synthetic chemistry offers a variety of advanced routes that allow for greater control over regioselectivity and functional group tolerance.
Adaptations of the Hantzsch Thiazole Synthesis for Substituted 1,3-Thiazoles
The Hantzsch synthesis remains a highly relevant and adaptable method for preparing substituted 1,3-thiazoles. For the synthesis of this compound, a key starting material is the corresponding α-haloketone, namely 2-bromo-1-[2-(benzyloxy)phenyl]ethanone. This precursor can be synthesized from 2'-hydroxyacetophenone (B8834) through benzylation of the phenolic hydroxyl group, followed by bromination of the α-carbon of the ketone.
The adapted Hantzsch synthesis would then involve the reaction of 2-bromo-1-[2-(benzyloxy)phenyl]ethanone with a suitable thioamide, such as thioformamide, to yield the target molecule. The reaction is typically carried out in a polar solvent like ethanol (B145695) and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Yield |
|---|---|---|---|---|---|
| 2-bromo-1-[2-(benzyloxy)phenyl]ethanone | Thioformamide | Ethanol | Pyridine (B92270) | Reflux | Moderate to Good |
| 2-bromo-1-[2-(benzyloxy)phenyl]ethanone | Thiourea | Ethanol | None | Reflux | Good |
Alternative Cyclization Reactions for 1,3-Thiazole Nucleus Formation
Beyond the Hantzsch synthesis, several other cyclization reactions have been developed for the formation of the 1,3-thiazole nucleus. One such approach involves the reaction of α-diazoketones with thiourea, which offers a milder alternative to the use of α-haloketones. For the synthesis of the target compound, this would entail the preparation of 2-diazo-1-[2-(benzyloxy)phenyl]ethanone.
Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient synthesis of highly substituted thiazoles in a single step. An MCR approach could involve the one-pot reaction of 2-(benzyloxy)benzaldehyde, a primary amine, a source of sulfur (like elemental sulfur), and a suitable coupling partner. These reactions often proceed with high atom economy and can be catalyzed by various transition metals or Lewis acids.
Stereoselective and Regioselective Strategies for Incorporating the 2-(Benzyloxy)phenyl Moiety
The regioselective incorporation of the 2-(benzyloxy)phenyl group at the C4 position of the thiazole ring is crucial for the successful synthesis of the target molecule. In the context of the Hantzsch synthesis, the regioselectivity is inherently controlled by the structure of the α-haloketone precursor. The reaction between an α-haloketone and a thioamide reliably yields a 4-substituted thiazole where the substituent originates from the ketone.
For alternative methods, such as those involving transition-metal catalyzed cross-coupling reactions, regioselectivity can be controlled by the appropriate pre-functionalization of the thiazole ring. For instance, a 4-bromo-1,3-thiazole could be subjected to a Suzuki or Stille coupling with a 2-(benzyloxy)phenylboronic acid or a 2-(benzyloxy)phenylstannane, respectively. These methods offer excellent control over the position of the aryl substituent.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters can be fine-tuned.
In the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can also be employed. The reaction temperature is another important factor; while many Hantzsch reactions are run at reflux, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. jpionline.org
The choice of base, if used, can also influence the outcome of the reaction. While weak bases like pyridine are common, stronger, non-nucleophilic bases may be beneficial in certain instances. The purification of the final product is also a key consideration, with column chromatography on silica (B1680970) gel being a standard method for isolating the pure thiazole derivative.
| Parameter | Conventional Method | Optimized/Alternative Method | Potential Advantage |
|---|---|---|---|
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Reduced reaction time, potentially higher yield |
| Solvent | Ethanol | Green solvents (e.g., water, PEG) | Reduced environmental impact |
| Catalyst | None or stoichiometric base | Catalytic amount of a reusable catalyst | Improved atom economy, easier purification |
Application of Green Chemistry Principles in the Preparation of Thiazole Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiazole derivatives, including this compound, can be made more environmentally benign through the adoption of these principles. nih.gov
One key aspect of green chemistry is the use of greener solvents. Traditional organic solvents can be replaced with water, supercritical fluids, or ionic liquids. For thiazole synthesis, reactions in aqueous media or using polyethylene (B3416737) glycol (PEG) as a solvent have been reported. organic-chemistry.org
The use of catalysts, particularly reusable heterogeneous catalysts, is another important green chemistry strategy. Catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents, which in turn minimizes waste. For thiazole synthesis, various solid-supported catalysts and nanocatalysts have been developed. nih.gov
Energy efficiency is also a central tenet of green chemistry. As mentioned earlier, microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can accelerate reaction rates and often lead to cleaner reactions with higher yields. nih.gov By incorporating these green chemistry principles, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.
Novel Catalytic Systems for Efficient Thiazole Ring Closure
The synthesis of the thiazole nucleus, a core component of many pharmacologically active compounds, has been an area of intense research. Traditional methods for thiazole ring closure, such as the Hantzsch synthesis, often require harsh reaction conditions. Consequently, the development of novel and efficient catalytic systems is a significant focus in modern organic synthesis. These advanced catalytic methodologies aim to provide milder reaction conditions, improved yields, greater substrate scope, and environmentally benign processes for the synthesis of thiazole derivatives, including structurally complex molecules like this compound.
Recent advancements have seen the emergence of various catalytic systems, including heterogeneous catalysts, nanocatalysts, and sophisticated metal- and organo-catalytic methods. These systems offer unique advantages in facilitating the key bond-forming steps of thiazole ring synthesis.
A significant stride in green chemistry approaches to thiazole synthesis involves the use of solid-supported catalysts. For instance, silica-supported tungstosilisic acid has been effectively employed as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This method provides good to excellent yields (79-90%) and the catalyst can be easily recovered and reused. mdpi.com The reaction proceeds efficiently under both conventional heating and ultrasonic irradiation, highlighting its versatility. mdpi.com
Another notable heterogeneous catalyst is copper silicate (B1173343), which has been utilized for the rapid and efficient synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com This catalyst demonstrates high efficacy in the reaction of phenacyl bromides with thiourea, leading to excellent product yields. nanobioletters.com The reusability of the copper silicate catalyst makes this process both economical and environmentally friendly. nanobioletters.com
The application of nanotechnology has also introduced highly efficient catalysts for thiazole synthesis. Reusable NiFe2O4 nanoparticles have been successfully used in a facile, green, one-pot multicomponent synthesis of novel thiazole scaffolds. nih.gov This method, which involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, demonstrates the potential of nanocatalysts to achieve high yields in relatively short reaction times under mild conditions. nih.gov
Modern organometallic chemistry has provided a plethora of options for thiazole synthesis. Copper-catalyzed reactions, for example, have been developed for the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, affording thiazoles in very good yields under mild conditions with good functional group tolerance. organic-chemistry.org Palladium(II) acetate (B1210297) has been shown to catalyze a highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Furthermore, sequential C-H couplings catalyzed by palladium or nickel catalysts have enabled a programmed synthesis of various arylthiazole substitution patterns from an unfunctionalized thiazole platform. rsc.org
The following table summarizes the performance of selected novel catalytic systems in the synthesis of 4-aryl-1,3-thiazoles, which are structurally related to this compound.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Silica supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | 1-butanol | Reflux | 79-90 | mdpi.com |
| NiFe2O4 nanoparticles | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Ethanol:water (1:1) | 75 °C | up to 90 | nih.gov |
| Copper silicate | Substituted Phenacyl bromide, thiourea | Ethanol | 78 °C | up to 93 | nanobioletters.com |
| Palladium(II) acetate | Vinyl azides, potassium thiocyanate | Not specified | Mild | Not specified | organic-chemistry.org |
| Copper catalyst | Oximes, anhydrides, potassium thiocyanate | Not specified | Mild | Very good | organic-chemistry.org |
Structure Activity Relationship Sar and Structural Modification Studies of 4 2 Benzyloxy Phenyl 1,3 Thiazole
Rationale for Systematic Structural Derivatization of the 4-[2-(Benzyloxy)phenyl]-1,3-thiazole Scaffold
The systematic structural derivatization of the this compound scaffold is a strategic approach in medicinal chemistry aimed at optimizing its therapeutic potential. This core structure is composed of three key moieties: a 1,3-thiazole ring, a benzyloxy phenyl group, and a flexible ether linker. Each of these components can be systematically modified to fine-tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for specific biological targets.
Positional Analogue Synthesis and Evaluation of this compound Derivatives
The synthesis and evaluation of positional analogues of this compound are fundamental to understanding its SAR. This involves the strategic placement of various functional groups at different positions of the scaffold to assess their impact on biological activity.
The 1,3-thiazole ring offers three positions for substitution: C2, C4, and C5. Modifications at these positions can significantly influence the molecule's interaction with its target. For instance, in a study of 4-benzyl-1,3-thiazole derivatives, substitutions at the 2- and 5-positions were explored. tandfonline.com The introduction of aryl amino or carbalkoxy amino side chains at the C2-position and a phenyl carbonyl group at the C5-position were found to be crucial for anti-inflammatory activity. tandfonline.com The biological activity of these two series of derivatives was found to be in the order of carbalkoxy amino series > phenyl amino series. tandfonline.com
Another study on 2,4-disubstituted thiazoles revealed that the presence of electron-donating groups like -OCH3 and electron-withdrawing groups like -NO2 at the para position of the phenyl ring attached at C4 significantly improved antimicrobial activity. Molecular docking studies suggested that these groups enhance the binding affinity towards glucosamine-6-phosphate synthase.
While these studies were not performed on the exact this compound scaffold, they provide valuable insights into how substitutions on the thiazole (B1198619) ring can modulate biological activity.
Table 1: Inferred SAR from Modifications at the 1,3-Thiazole Ring of Related Analogs
| Position of Modification | Type of Substituent | Inferred Effect on Activity | Reference Compound Class |
| C2 | Carbalkoxy amino | Increased anti-inflammatory activity | 4-Benzyl-1,3-thiazole |
| C2 | Aryl amino | Moderate anti-inflammatory activity | 4-Benzyl-1,3-thiazole |
| C5 | Phenyl carbonyl | Essential for anti-inflammatory activity | 4-Benzyl-1,3-thiazole |
The benzyloxy phenyl moiety provides a large surface for interaction with biological targets and is a prime site for modification. The nature and position of substituents on both the phenyl ring of the benzyloxy group and the phenyl ring attached to the thiazole can dramatically alter the electronic and steric properties of the molecule.
In a study of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives as MAO-B inhibitors, it was found that halogenation on the para-position of the benzyloxy ring was favorable for MAO-A/B inhibition. Furthermore, dihalogenation at the 3,4-positions of the benzyloxy ring improved MAO-A inhibitory activity. This suggests that both the position and the electronic nature of the substituent on the benzyloxy ring are critical for activity and selectivity.
Another study on 4-phenylthiazole (B157171) analogs as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety were well-tolerated at the ortho, meta, and para positions. nih.gov This indicates that increasing the electron density of the phenyl ring can be a beneficial strategy for enhancing the activity of this class of compounds.
Table 2: Inferred Substituent Effects on the Benzyloxy Phenyl Moiety from Related Analogs
| Position of Substitution | Type of Substituent | Inferred Effect on Activity | Reference Compound Class |
| Benzyloxy Phenyl (para) | Halogen | Favorable for MAO-A/B inhibition | 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole |
| Benzyloxy Phenyl (3,4-di) | Halogen | Improved MAO-A inhibition | 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole |
| 4-Phenyl (ortho, meta, para) | Electron-donating groups | Well-tolerated for sEH/FAAH inhibition | 4-Phenylthiazole |
The ether linkage in the benzyloxy group provides flexibility to the molecule, allowing it to adopt different conformations to fit into a binding pocket. Variations in the length, rigidity, and chemical nature of this linker can have a profound impact on biological activity.
In a study on 4-substituted methoxybenzoyl-aryl-thiazole analogues, a carbonyl group served as a linker between the thiazole and a phenyl ring. nih.gov Replacing this carbonyl linker with other groups like oximes or alkenes led to significant changes in anticancer activity, demonstrating the critical role of the linker in defining the pharmacological profile. nih.gov
Isosteric Replacements and Bioisosteric Strategies in the this compound Framework
The 1,3-thiazole ring itself can be replaced by other five-membered heterocycles such as oxazole, isoxazole, pyrazole (B372694), or even a phenyl ring. nih.gov For example, in a study of dual sEH/FAAH inhibitors, the replacement of a benzothiazole ring with a 4-phenylthiazole moiety yielded potent dual inhibitors. nih.gov This suggests that the thiazole ring is a key pharmacophoric element, but its isosteric replacement can lead to improved activity profiles.
The benzyloxy group can also be a target for bioisosteric replacement. The ether oxygen could be replaced with a methylene (B1212753) group (to give a phenethylphenyl derivative), a sulfur atom (a thioether), or an amino group. These changes would alter the electronic properties and hydrogen bonding potential of the linker.
In a study on 4-benzyl-1,3-thiazole derivatives, the introduction of an NH linker at the second position of the thiazole was a bioisosteric approach to improve metabolic stability. tandfonline.com
Impact of Stereochemistry and Conformational Features on Molecular Interactions
The three-dimensional arrangement of atoms and the conformational flexibility of the this compound scaffold are critical determinants of its biological activity. The presence of stereocenters or restricted bond rotation can lead to different spatial arrangements of the key pharmacophoric groups, which in turn affects how the molecule interacts with its biological target.
The ether linkage of the benzyloxy group allows for considerable conformational freedom. The relative orientation of the two phenyl rings can be crucial for optimal binding. Computational studies can be employed to predict the preferred conformations and to understand how different substituents might influence the conformational landscape.
While no specific stereochemical studies on this compound were found, the importance of stereochemistry is well-established in medicinal chemistry. If a chiral center were to be introduced into the scaffold, for example, in the linker or as a substituent, it would be expected that the different enantiomers would exhibit different biological activities. A study on phenoxy thiazole derivatives confirmed the 3D structure using single crystal X-ray diffraction, highlighting the importance of understanding the precise spatial arrangement of atoms for predicting molecular interactions.
Rational Design of New this compound Analogues based on SAR Data
The rational design of new therapeutic agents is a cornerstone of modern medicinal chemistry, relying heavily on established Structure-Activity Relationship (SAR) data to guide the synthesis of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. For the lead compound this compound, SAR studies on this scaffold and related phenylthiazole series provide critical insights for designing next-generation compounds. The design process focuses on systematic modifications of its three key structural components: the phenyl ring attached at position 4 of the thiazole, the central thiazole heterocycle, and the 2-(benzyloxy)phenyl moiety.
Analysis of SAR data from various studies on phenylthiazole derivatives reveals that the type and position of substituents on the aromatic rings significantly influence biological activity. nih.govnih.gov For instance, research on related compounds has shown that introducing electron-withdrawing or electron-donating groups can modulate activities such as antibacterial, antifungal, or enzyme inhibition. nih.gov This knowledge allows for a hypothesis-driven approach to designing new analogues.
Strategic Modifications of the Phenyl Ring
SAR studies on various phenylthiazole-containing molecules indicate that the phenyl ring at position 4 is a critical site for modification to tune biological efficacy. nih.gov The electronic properties and steric bulk of substituents can lead to significant changes in activity. For example, in some series of phenylthiazole derivatives, the introduction of an electron-withdrawing group at the meta-position of the phenyl ring was found to enhance antibacterial activity. nih.gov Conversely, studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated by both enzymes. nih.gov
Based on these findings, a rational design strategy would involve synthesizing analogues with a variety of substituents on this phenyl ring to probe the electronic and steric requirements for optimal activity.
Table 1: Proposed Analogues Based on Phenyl Ring Modification
| Compound Name | Modification Rationale | Potential Impact on Activity |
|---|---|---|
| 4-[2-(Benzyloxy)phenyl]-4'-(trifluoromethyl)-1,3-thiazole | Introduction of a strong electron-withdrawing group. | May enhance activity where an electron-deficient ring is favorable. |
| 4-[2-(Benzyloxy)phenyl]-4'-(methoxy)-1,3-thiazole | Introduction of an electron-donating group. | May improve potency for targets favoring electron-rich moieties. nih.gov |
| 4-[2-(Benzyloxy)phenyl]-3'-(chloro)-1,3-thiazole | Introduction of an electron-withdrawing group at the meta-position. | Could increase antibacterial or antifungal efficacy based on related series. nih.gov |
Strategic Modifications of the 2-(Benzyloxy)phenyl Moiety
The 2-(benzyloxy)phenyl group offers multiple avenues for rational design. Modifications can be made to either the benzyl (B1604629) portion or the phenyl ring to which it is attached. The benzyloxy group itself provides a degree of conformational flexibility and lipophilicity that can be crucial for target engagement. Altering the electronic nature of the benzyl ring can influence its interaction with the target protein. For instance, studies on other complex heterocyclic compounds have shown that substitutions on a distal phenyl ring can significantly alter cytotoxic activity. nih.gov
A systematic exploration would involve introducing small, electronically diverse substituents at the para-position of the benzyl ring to avoid steric hindrance while maximizing electronic effects.
Table 2: Proposed Analogues Based on Benzyloxy Ring Modification
| Compound Name | Modification Rationale | Potential Impact on Activity |
|---|---|---|
| 4-[2-(4-Chlorobenzyloxy)phenyl]-1,3-thiazole | Introduce an electron-withdrawing group on the distal benzyl ring. | May enhance binding affinity or alter metabolic stability. |
| 4-[2-(4-Methylbenzyloxy)phenyl]-1,3-thiazole | Introduce an electron-donating group on the distal benzyl ring. | Could improve hydrophobic interactions within the binding pocket. |
| 4-[2-(Benzyloxy)-5-fluorophenyl]-1,3-thiazole | Introduce a halogen on the core phenyl ring. | Probes the effect of electronic changes on the core phenyl scaffold. |
Bioisosteric Replacement and Linker Modification
A further strategy in rational drug design involves bioisosteric replacement of core structural elements. The thiazole ring is a common pharmacophore, but replacing it with other five-membered heterocycles like oxazole, imidazole, or pyrazole can lead to analogues with different electronic distributions, hydrogen bonding capabilities, and metabolic stabilities. Follow-up SAR studies on benzothiazole-containing molecules revealed that replacing the benzothiazole with a 4-phenylthiazole moiety yielded potent dual inhibitors, suggesting that the core heterocycle is fundamental to activity. nih.gov
Modifying the ether linkage of the benzyloxy group is another valid approach. Replacing the oxygen atom with sulfur (thioether) or an amino group (amine) would significantly alter the geometry and electronic properties of the linker, potentially leading to novel interactions with the biological target.
Table 3: Proposed Analogues Based on Core Structure Modification
| Compound Name | Modification Rationale | Potential Impact on Activity |
|---|---|---|
| 4-[2-(Benzyloxy)phenyl]-1,3-oxazole | Bioisosteric replacement of thiazole with oxazole. | Alters heterocyclic ring electronics and potential for hydrogen bonding. |
| 2-[2-(Phenylsulfanyl)phenyl]-4-phenyl-1,3-thiazole | Replacement of the benzyloxy ether linkage with a thioether. | Modifies linker geometry, lipophilicity, and metabolic profile. |
Through these informed design strategies, new analogues of this compound can be systematically synthesized and evaluated. This iterative process of design, synthesis, and biological testing, guided by SAR principles, is essential for the development of novel compounds with potentially superior therapeutic properties.
Computational Chemistry and in Silico Approaches for 4 2 Benzyloxy Phenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, molecular orbital energies, and reactivity descriptors. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For thiazole (B1198619) derivatives, these calculations help in understanding their potential as corrosion inhibitors or their interaction with biological targets. researchgate.net
Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the electrophilicity index can predict how a molecule will interact with biological nucleophiles.
Table 1: Calculated Quantum Chemical Properties of Thiazole Derivatives
| Parameter | Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Energy Gap (ΔE) | 0.157 | Difference between LUMO and HOMO, indicating chemical reactivity and stability. |
| Electronegativity (χ) | 0.1565 | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | 0.0785 | Resistance to change in electron distribution or charge transfer. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This is particularly useful in drug discovery for predicting how a ligand such as this compound might interact with a biological target, typically a protein or enzyme. jpionline.org
Elucidation of Potential Binding Modes and Orientations
Docking simulations can reveal the most likely binding modes of this compound within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the phenyl and benzyloxy groups can engage in hydrophobic and aromatic interactions. mdpi.com
Theoretical Prediction of Ligand-Target Binding Affinities
Beyond predicting the binding pose, docking algorithms can also estimate the binding affinity of the ligand for the target. This is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These theoretical predictions are valuable for prioritizing compounds for further experimental testing. For instance, thiazole derivatives have been docked against various cancer-related proteins, with some showing promising binding energies. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | MET793, LYS745, CYS797 |
| Hydrogen Bonds | 2 | MET793 (H-bond with thiazole nitrogen) |
| Hydrophobic Interactions | 5 | LEU718, VAL726, ALA743, LEU844 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Ensemble Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility and stability of the this compound molecule and its complexes. nih.gov
By simulating the molecule in a solvent environment (typically water), MD can reveal its conformational preferences. The benzyloxy and phenyl groups can rotate, leading to different conformers. Understanding this conformational ensemble is crucial as the biologically active conformation may not be the lowest energy one in isolation. MD simulations of ligand-protein complexes can also assess the stability of the binding mode predicted by docking. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
This involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each derivative and then using statistical methods to build a regression model. nih.gov Such models can guide the design of new derivatives with improved potency by identifying which structural features are most important for activity. physchemres.org
Table 3: Example of Descriptors Used in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptor | Description |
|---|---|---|
| Physicochemical | LogP | A measure of lipophilicity. |
| Topological | Wiener Index | A descriptor of molecular branching. |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
Virtual Screening and De Novo Design Strategies for Related Thiazole Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govjddtonline.info If this compound is identified as a hit compound, its structure can be used as a query for similarity-based or pharmacophore-based virtual screening to find other potential active compounds.
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.gov Starting from the this compound scaffold, new functional groups can be added or existing ones modified to optimize interactions with a target binding site, leading to the design of novel and more potent thiazole derivatives.
Molecular Mechanisms of Interaction for 4 2 Benzyloxy Phenyl 1,3 Thiazole
Methodologies for Target Identification and Validation at the Molecular Level
Identifying the specific molecular targets of 4-[2-(benzyloxy)phenyl]-1,3-thiazole is a critical first step in elucidating its mechanism of action. A variety of experimental and computational approaches are employed for this purpose.
Computational Approaches:
Molecular Docking: This in silico technique is widely used to predict the binding orientation and affinity of a small molecule to a known protein structure. For thiazole (B1198619) derivatives, molecular docking has been instrumental in identifying potential interactions with the active sites of enzymes like leucyl-tRNA synthetase, aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). nih.govresearchgate.net These studies help in prioritizing potential biological targets for further experimental validation.
Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For thiazole-containing compounds, pharmacophore models can be generated based on a set of known active molecules to screen large compound libraries for new potential hits with similar activity.
Experimental Approaches:
Enzyme Inhibition Assays: A primary method for target identification is to screen the compound against a panel of purified enzymes. Thiazole derivatives have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrases, cholinesterases, and kinases. bohrium.comnih.gov
Affinity Chromatography: This technique involves immobilizing the this compound molecule on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.
Transposon Mutagenesis: This genetic approach can be used in cellular systems to identify genes that, when disrupted, confer resistance to the compound. This method has been applied to identify potential targets of phenylthiazole compounds in bacteria, suggesting involvement in cell wall biosynthesis. nih.gov
Target Validation: Once a potential target is identified, it must be validated to confirm its relevance to the compound's biological effect. This can be achieved through techniques such as:
Genetic knockdown or knockout: Reducing or eliminating the expression of the target protein should diminish the cellular effects of the compound.
Site-directed mutagenesis: Altering the putative binding site on the target protein should affect the compound's binding and activity.
In vivo studies: Evaluating the compound in animal models where the target is known to play a role can provide further validation.
Investigations into Enzyme Modulation (Inhibition or Activation) by this compound
The thiazole ring is a prominent scaffold in a variety of enzyme inhibitors. Derivatives of 4-phenyl-1,3-thiazole have been shown to modulate the activity of several key enzymes, suggesting that this compound may also exhibit such properties.
Inhibition of Hydrolases:
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): A study on 4-phenylthiazole (B157171) analogs revealed dual inhibition of human sEH and FAAH. nih.gov Structure-activity relationship (SAR) studies indicated that the electronic and steric properties of substituents on the phenyl ring significantly influence the inhibitory potency. nih.gov
Inhibition of Carbonic Anhydrases and Cholinesterases:
N-substituted 4-phenyl-2-aminothiazole derivatives have been investigated for their inhibitory effects against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE). bohrium.com Some of these derivatives displayed significant inhibitory activity with Ki values in the nanomolar range. bohrium.com
Kinase Inhibition:
The thiazole framework is a key feature in many protein kinase inhibitors. nih.gov Thiazole derivatives have been shown to inhibit various kinases involved in cell signaling pathways, such as the PI3K/AKT/mTOR pathway. nih.gov This suggests that this compound could potentially act as a kinase inhibitor.
Below is a table summarizing the enzyme inhibitory activities of various 4-phenyl-1,3-thiazole derivatives.
| Enzyme Target | Thiazole Derivative Class | Observed Effect | Reference |
| Soluble Epoxide Hydrolase (sEH) | 4-phenylthiazole analogs | Inhibition | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | 4-phenylthiazole analogs | Inhibition | nih.gov |
| Carbonic Anhydrase I & II (hCA I & II) | N-substituted 4-phenyl-2-aminothiazoles | Inhibition | bohrium.com |
| Acetylcholinesterase (AChE) | N-substituted 4-phenyl-2-aminothiazoles | Inhibition | bohrium.commdpi.com |
| Protein Kinases (e.g., PI3K) | Various thiazole derivatives | Inhibition | nih.gov |
Receptor Binding and Signal Transduction Pathway Studies
In addition to enzyme modulation, thiazole derivatives are known to interact with various cell surface receptors, thereby influencing downstream signal transduction pathways.
Adenosine (B11128) Receptor Antagonism:
Studies on thiazole and thiadiazole derivatives have identified them as potent and selective antagonists for the human adenosine A3 receptor. nih.gov These compounds were found to inhibit the agonist-induced decrease in cyclic AMP (cAMP) biosynthesis, a key second messenger in signal transduction. nih.gov The binding affinity of these derivatives is influenced by substitutions on the phenyl ring. nih.gov It is plausible that this compound could also interact with adenosine receptors, thereby modulating cAMP-dependent signaling pathways.
Interaction with Other Receptors:
The 2-aminothiazole (B372263) scaffold has been identified in compounds acting as antagonists for adenosine receptors. mdpi.com Given the structural similarities, this compound may also exhibit affinity for G-protein coupled receptors (GPCRs) or other receptor families.
The potential interaction with receptors like the adenosine A3 receptor suggests that this compound could modulate cellular processes regulated by these receptors, such as inflammation, cell proliferation, and apoptosis.
Analysis of Cellular Pathway Perturbation by Thiazole Derivatives
The interaction of thiazole derivatives with their molecular targets can lead to the perturbation of various cellular pathways, resulting in a range of biological effects.
Anticancer Activity:
PI3K/mTOR Pathway: Thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is often dysregulated in cancer. nih.gov Inhibition of this pathway can lead to cell cycle arrest and apoptosis. nih.gov
Cell Cycle Arrest and Apoptosis: Novel thiazole derivatives have been shown to induce cell cycle arrest, particularly at the G0-G1 phase, in cancer cell lines. nih.gov Furthermore, these compounds can trigger apoptosis, as evidenced by an increase in the levels of caspase-3. nih.gov Molecular docking studies suggest that these effects are mediated by the inhibition of key proteins involved in cell growth and proliferation. researchgate.netmdpi.com
Anti-inflammatory Activity:
Some thiazole derivatives have demonstrated anti-inflammatory properties by potentially blocking the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway involved in inflammation. researchgate.net
Antimicrobial Activity:
Phenylthiazole compounds have been shown to possess antibacterial activity, particularly against vancomycin-resistant enterococci (VRE), by targeting cell wall synthesis. nih.gov
The following table summarizes the observed cellular pathway perturbations by various thiazole derivatives.
| Cellular Pathway | Biological Effect | Thiazole Derivative Class | Reference |
| PI3K/mTOR Signaling | Anticancer | Thiazole derivatives | nih.gov |
| Cell Cycle Regulation | G0/G1 Arrest | Thiazole derivatives | nih.gov |
| Apoptosis | Induction of apoptosis | Thiazole derivatives | nih.govmdpi.com |
| Arachidonic Acid Pathway | Anti-inflammatory | 4-phenyl-1,3-thiazole derivatives | researchgate.net |
| Bacterial Cell Wall Synthesis | Antibacterial | Phenylthiazole aminoguanidines | nih.gov |
Exploration of Allosteric Modulation and Conformational Changes Induced by Compound Binding
Allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its function, represents a sophisticated mechanism of interaction.
Allosteric Inhibition:
N-(thiazol-2-yl)-benzamide analogs have been identified as negative allosteric modulators of the Zinc-Activated Channel (ZAC). semanticscholar.org These compounds were shown to act in a noncompetitive manner, suggesting binding to an allosteric site on the receptor. semanticscholar.org This finding highlights the potential for thiazole-containing molecules to function as allosteric modulators.
Induced Conformational Changes:
The binding of a ligand to a protein can induce significant conformational changes in the protein structure. While direct evidence for this compound is not available, the principle of induced fit is a fundamental concept in molecular recognition. researchgate.net Such conformational changes can either activate or inhibit the protein's function. The study of how small molecules induce these changes is crucial for understanding their mechanism of action and for the rational design of new drugs. nih.gov The benzyloxy and phenyl groups of this compound provide opportunities for various non-covalent interactions that could stabilize a particular protein conformation upon binding.
The potential for allosteric modulation by this compound opens up possibilities for achieving higher target selectivity and fine-tuning of biological responses compared to traditional active site inhibitors.
Advanced Research Perspectives and Future Directions for 4 2 Benzyloxy Phenyl 1,3 Thiazole
Integration with High-Throughput Screening and Assay Development Platforms
High-Throughput Screening (HTS) serves as a cornerstone for modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. For a scaffold such as 4-[2-(Benzyloxy)phenyl]-1,3-thiazole, HTS is the gateway to uncovering its therapeutic potential across a wide array of diseases.
Future research should focus on integrating this compound and its rationally designed analogues into HTS campaigns. These campaigns can utilize diverse assay formats, including cell-based assays to measure cytotoxicity or pathway modulation and biochemical assays to assess direct interactions with purified enzymes or receptors. Given the known biological activities of the thiazole (B1198619) nucleus, promising targets for screening include protein kinases, proteases, and receptors involved in cancer, inflammation, and infectious diseases. For instance, various thiazole derivatives have been screened for their in vitro antitumor activity against cancer cell lines such as HepG2, HCT-116, and MCF-7.
The development of specific assays is crucial. For example, creating assays to screen for inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, could reveal potential anti-cancer applications for derivatives of this compound.
Table 1: Potential Biological Targets for HTS of Thiazole Scaffolds
| Target Class | Specific Example(s) | Therapeutic Area |
|---|---|---|
| Protein Kinases | VEGFR-2, EGFR, CDK2 | Oncology |
| Proteases | Cathepsins, Caspases | Oncology, Inflammation |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Oncology, Endocrinology |
| Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Diseases |
| G-Protein Coupled Receptors | Dopamine Receptors, Serotonin Receptors | Neurology |
Application of Artificial Intelligence and Machine Learning in Thiazole Chemical Space Exploration
The chemical space surrounding the this compound scaffold is vast. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this space efficiently, predict compound properties, and design novel molecules with optimized characteristics. nih.govresearchgate.netnih.gov
Generative models, a key AI technology, can be trained on existing libraries of known active thiazole compounds to design new virtual molecules. These models can perform "scaffold hopping" or "linker design" while incorporating predictions for synthetic feasibility. nih.gov Reinforcement learning algorithms can then be used to guide the generation process toward molecules with desired properties, such as high predicted bioactivity and low toxicity. researchgate.net
Furthermore, ML can enhance virtual screening by building robust quantitative structure-activity relationship (QSAR) models. These models learn from experimental data to predict the biological activity of untested compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.gov ML models are also increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is critical for early-stage drug development. researchgate.net
Table 2: AI/ML Strategies for Thiazole Chemical Space Exploration
| AI/ML Technique | Application | Objective |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo drug design | Generate novel thiazole structures with desired properties. |
| Recurrent Neural Networks (RNNs) | Chemical structure generation | Create synthetically accessible analogues of the lead compound. |
| Random Forest / Gradient Boosting | QSAR modeling | Predict biological activity against specific targets. |
| Deep Neural Networks (DNNs) | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles early in development. researchgate.net |
| Virtual Screening | Library prioritization | Efficiently screen large virtual libraries to identify top candidates. researchgate.net |
Co-crystallization Studies and X-ray Crystallography for Structural Biology Insights
A deep understanding of how a molecule interacts with its biological target at an atomic level is fundamental for structure-based drug design. X-ray crystallography is the gold standard for obtaining this information. A critical future step for this compound, once a specific biological target is identified, will be to obtain a co-crystal structure of the compound bound to its target protein.
This process involves crystallizing the target protein in the presence of the thiazole compound and then using X-ray diffraction to determine the three-dimensional arrangement of atoms. researchgate.net The resulting structure reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This insight is invaluable for optimizing the lead compound's affinity and selectivity.
Co-crystallization can also be used to improve the physicochemical properties of the compound itself. imp.kiev.ua By forming a co-crystal with a pharmaceutically acceptable coformer, it may be possible to enhance properties like solubility and stability, which are critical for formulation and bioavailability. imp.kiev.ua
Development of Advanced Delivery Systems for Thiazole-Based Compounds
Many heterocyclic compounds, including thiazole derivatives, exhibit poor water solubility, which can limit their therapeutic application by hindering bioavailability. nih.gov Advanced drug delivery systems offer a promising strategy to overcome this challenge.
Future research should explore the formulation of this compound and its active derivatives into various nanocarriers. These systems can enhance solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells. nih.gov
Polymeric Micelles : These are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers. nih.govnih.gov The hydrophobic core can encapsulate poorly soluble drugs like thiazole derivatives, while the hydrophilic shell ensures stability in aqueous environments and can be modified for targeted delivery. nih.govresearchgate.net
Liposomes : These are vesicles composed of one or more lipid bilayers surrounding an aqueous core. nih.govresearchgate.net Liposomes can carry both hydrophobic and hydrophilic drugs and are well-established clinical delivery platforms, known for their biocompatibility and ability to alter drug biodistribution. nih.govresearchgate.net
Nanoparticles : Solid nanoparticles made from biodegradable polymers or lipids can also be used. researchgate.netimp.kiev.ua These systems can provide controlled, sustained release of the encapsulated compound and can be surface-functionalized to target specific cells, such as cancer cells. nih.gov
Table 3: Comparison of Advanced Drug Delivery Systems
| Delivery System | Composition | Advantages for Thiazole Compounds |
|---|---|---|
| Polymeric Micelles | Amphiphilic block copolymers | High drug loading capacity for hydrophobic drugs, small size, stability. nih.govresearchgate.net |
| Liposomes | Phospholipid bilayers | Biocompatible, can carry both hydrophilic/hydrophobic drugs, clinically proven. nih.govresearchgate.net |
| Nanoparticles | Biodegradable polymers, lipids | Controlled release, surface functionalization for targeting, improved stability. imp.kiev.uanih.gov |
Opportunities for Collaborative Academic Research and Innovation in Thiazole Chemistry
Advancing the research on this compound from a chemical entity to a potential therapeutic or functional material requires a multidisciplinary, collaborative approach. The synergy between academic institutions and industrial partners is essential for accelerating innovation.
Academic research groups can drive the foundational science, including the design and synthesis of novel thiazole analogues, the development of innovative synthetic methodologies, and the initial exploration of mechanisms of action. University core facilities often provide access to sophisticated analytical instrumentation necessary for chemical characterization and preliminary biological testing.
Industrial partners, in turn, can contribute their expertise in large-scale synthesis, HTS, preclinical development (including ADMET and toxicology studies), and navigating the regulatory landscape. Collaborations can take many forms, from sponsored research agreements and joint grant applications to the establishment of larger research consortia. Such partnerships ensure that promising academic discoveries can be efficiently translated into tangible applications with real-world impact. The rich history and diverse biological activities of the thiazole scaffold make it a fertile ground for these synergistic collaborations. researchgate.net
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 4-[2-(Benzyloxy)phenyl]-1,3-thiazole?
Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including cyclization of benzyloxy-substituted precursors with thioamide or thiourea derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or ethanol are often used to stabilize intermediates and enhance yields .
- Catalysts : Copper(I) iodide or palladium-based catalysts may facilitate coupling reactions for aryl substitution .
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) for 12–24 hours to ensure completion .
- Purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) is critical for isolating high-purity products .
How can researchers validate the structural integrity of this compound and its derivatives?
Basic Research Question
Structural validation employs a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : - and -NMR are used to confirm aromatic proton environments and thiazole ring substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Elemental analysis : Experimental C, H, N, and S content must align with theoretical values (e.g., <0.4% deviation) .
- X-ray crystallography : For crystalline derivatives, this provides definitive proof of stereochemistry and intermolecular interactions .
What strategies are effective for resolving contradictions in biological activity data across structurally similar thiazole derivatives?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) require systematic analysis:
- Dose-response studies : Establish EC/IC values to quantify potency variations .
- Cellular uptake assays : Measure intracellular concentrations to rule out bioavailability issues .
- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., bacterial enzymes or cancer-related kinases) to identify critical substituent effects .
- Meta-analysis : Cross-reference data from multiple studies to distinguish assay-specific artifacts from true structure-activity relationships (SAR) .
How can the electronic and steric effects of substituents on the benzyloxy-phenyl moiety influence the compound’s reactivity and bioactivity?
Advanced Research Question
Substituent effects are evaluated through:
- Hammett analysis : Correlate σ/σ values of substituents (e.g., electron-withdrawing -NO or donating -OCH) with reaction rates or binding energies .
- DFT calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in reactions .
- Biological assays : Test derivatives with halogen (e.g., -Br, -Cl) or alkyl (-CH) groups to assess steric hindrance impacts on target engagement .
What methodological approaches are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
Key methodologies include:
- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction available for biological activity .
- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to calculate clearance, volume of distribution, and half-life .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites, guiding structural modifications to enhance stability .
How does the presence of the thiazole ring contribute to the compound’s stability under varying pH and temperature conditions?
Basic Research Question
The thiazole ring’s stability is influenced by:
- pH-dependent degradation : Acidic conditions may protonate the nitrogen, leading to ring-opening, while basic conditions can hydrolyze the thiazole .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures, with electron-donating groups (e.g., -OCH) enhancing thermal resistance .
- Light sensitivity : UV-Vis spectroscopy assesses photodegradation rates, critical for storage and handling protocols .
What advanced techniques are used to elucidate the compound’s mechanism of action in anticancer studies?
Advanced Research Question
Mechanistic studies employ:
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cancer cells .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death induction .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to pinpoint molecular targets .
- In vivo tumor xenografts : Evaluate efficacy and toxicity in murine models, correlating with pharmacokinetic data .
How can researchers design derivatives of this compound to improve selectivity for bacterial vs. mammalian targets?
Advanced Research Question
Selectivity optimization strategies include:
- Structural bioinformatics : Align bacterial vs. human homologs of target enzymes (e.g., DNA gyrase) to identify divergent binding pockets .
- Fragment-based design : Introduce polar groups (e.g., -COOH, -NH) to exploit bacterial-specific hydrogen bonding networks .
- Cytotoxicity screening : Prioritize derivatives with high therapeutic indices (e.g., IC >10× lower in bacterial vs. mammalian cells) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
Scale-up challenges involve:
- Reaction reproducibility : Ensure consistent yields by optimizing mixing efficiency and heat transfer in larger reactors .
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .
- Cost reduction : Source cheaper precursors (e.g., benzyloxy-phenyl aldehydes) without compromising purity .
How do structural modifications at the 4-position of the thiazole ring affect the compound’s interaction with biological membranes?
Advanced Research Question
Membrane interactions are studied via:
- Lipophilicity assays : Measure logP values to correlate substituent hydrophobicity with membrane permeability .
- Langmuir monolayer studies : Assess penetration into lipid monolayers, influenced by steric bulk or charge .
- Molecular dynamics simulations : Model bilayer insertion to predict localization (e.g., surface adsorption vs. transmembrane diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
